molecular formula C22H23N3O3S2 B2986220 (E)-3-(3,4-dimethoxyphenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one CAS No. 1448140-07-5

(E)-3-(3,4-dimethoxyphenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one

Cat. No.: B2986220
CAS No.: 1448140-07-5
M. Wt: 441.56
InChI Key: JTZOBJCFSIVDMU-GQCTYLIASA-N
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Description

(E)-3-(3,4-dimethoxyphenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one is a complex organic compound that features a combination of aromatic rings, a thiazole ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,4-dimethoxyphenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one typically involves multiple steps:

    Formation of the thiazole ring: This can be achieved through the reaction of a thiophene derivative with appropriate reagents to form the thiazole ring.

    Attachment of the piperazine ring: The piperazine ring is introduced through nucleophilic substitution reactions.

    Formation of the enone structure: The final step involves the formation of the enone structure through aldol condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3,4-dimethoxyphenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(E)-3-(3,4-dimethoxyphenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Biological Research: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(3,4-dimethoxyphenyl)-1-(4-(4-(thiophen-2-yl)thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one: Similar structure but with a thiophene-2-yl group.

    (E)-3-(3,4-dimethoxyphenyl)-1-(4-(4-(furan-3-yl)thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one: Similar structure but with a furan-3-yl group.

Uniqueness

The uniqueness of (E)-3-(3,4-dimethoxyphenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S2/c1-27-19-5-3-16(13-20(19)28-2)4-6-21(26)24-8-10-25(11-9-24)22-23-18(15-30-22)17-7-12-29-14-17/h3-7,12-15H,8-11H2,1-2H3/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZOBJCFSIVDMU-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N2CCN(CC2)C3=NC(=CS3)C4=CSC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=NC(=CS3)C4=CSC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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